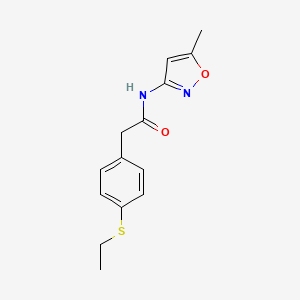

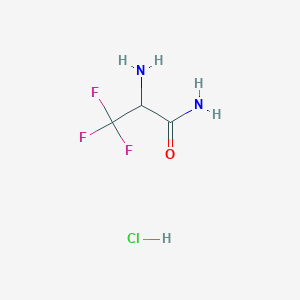

2-Amino-3,3,3-trifluoropropanamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated compounds is of significant interest due to their unique properties and potential applications. In the first paper, the authors describe the synthesis of a fluorinated benzenethiol through a multi-step process involving cyclization and hydrolytic cleavage. The initial cyclization step is achieved by reacting 4-chloro-2-(trifluoromethyl)phenylthiourea with bromine in chloroform, followed by hydrolytic cleavage to produce the desired benzenethiol . This process highlights the reactivity of fluorinated compounds and the use of halogenated intermediates in their synthesis.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper were confirmed by spectral studies, which are crucial for determining the identity and purity of the compounds . Although the molecular structure of 2-Amino-3,3,3-trifluoropropanamide;hydrochloride is not directly discussed, the methods used in these studies, such as NMR and IR spectroscopy, are standard techniques that would likely be employed for its structural analysis.

Chemical Reactions Analysis

The first paper also discusses the conversion of the synthesized benzenethiol into 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization . This demonstrates the reactivity of the amino and thiol groups in the presence of β-diketones and β-ketoesters, as well as the potential for further functionalization through oxidation. These reactions are indicative of the types of chemical transformations that could be applied to similar compounds, such as 2-Amino-3,3,3-trifluoropropanamide;hydrochloride.

Physical and Chemical Properties Analysis

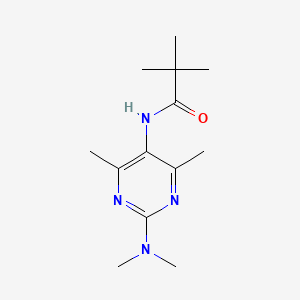

While the physical and chemical properties of 2-Amino-3,3,3-trifluoropropanamide;hydrochloride are not directly reported, the papers provide information on related compounds. For instance, the second paper discusses the regioselective synthesis of triaminopyrimidines, which are heterocyclic compounds with multiple amino groups . The properties of these compounds, such as solubility, stability, and reactivity, can be influenced by the presence of amino groups and the fluorinated moiety. These insights can be extrapolated to predict the behavior of 2-Amino-3,3,3-trifluoropropanamide;hydrochloride in various environments.

Aplicaciones Científicas De Investigación

Organic Synthesis

Halogenation Reactions : Mantani et al. (2001) explored the reaction of trifluoromethylated ynamine with various halogenating agents, leading to the production of N,N-dialkyl-2-bromo-3,3,3-trifluoropropanamide and other halogenated derivatives in good yields. This study highlights the potential of 2-Amino-3,3,3-trifluoropropanamide hydrochloride in synthesizing halogenated compounds for various applications (Mantani, Ishihara, Konno, & Yamanaka, 2001).

Synthesis of Fluorinated Amino Acids : Lou et al. (2019) described the palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene, used to prepare a series of fluorinated amino acids. These amino acids are significant in peptide/protein-based chemical biology and have applications in medicinal chemistry (Lou, Wang, Zhao, He, Li, He, & Zhang, 2019).

Propiedades

IUPAC Name |

2-amino-3,3,3-trifluoropropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3N2O.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAQQKIOIWKBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

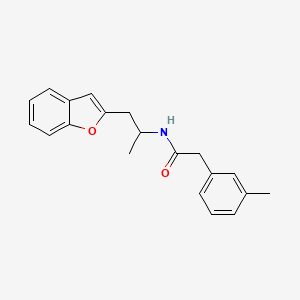

C(C(=O)N)(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,3,3-trifluoropropanamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)

![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)

![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)